molecular formula C18H13B B1595790 1-Bromo-2,4-diphenyl-benzene CAS No. 60631-83-6

1-Bromo-2,4-diphenyl-benzene

Cat. No. B1595790
CAS RN: 60631-83-6
M. Wt: 309.2 g/mol
InChI Key: MMBYRANGXOOPII-UHFFFAOYSA-N
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Description

“1-Bromo-2,4-diphenyl-benzene” is a chemical compound with the molecular formula C18H13Br and a molecular weight of 309.2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2,4-diphenyl-benzene” consists of a benzene ring with two phenyl groups and one bromine atom attached. The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

Aryl halides, such as “1-Bromo-2,4-diphenyl-benzene”, generally undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .

Scientific Research Applications

Synthesis and Material Applications

1-Bromo-2,4-diphenyl-benzene serves as a key intermediate in the synthesis of complex organic compounds and materials with unique properties. For instance, its derivative, 1-Bromo-4-(2,2-diphenylvinyl)benzene, was synthesized and found to exhibit aggregation-induced emission (AIE) peculiarity, highlighting its potential in the development of new luminescent materials (Liang Zuo-qi, 2015). Another study demonstrated the use of a palladium–tetraphosphine catalyzed cross-coupling reaction of aryl bromides with arylboronic acids, showcasing the compound's role in facilitating high turnover numbers in synthesis reactions, which is crucial for the efficient production of pharmaceuticals and other organic compounds (M. Feuerstein et al., 2001).

Photoluminescence and Electronic Properties

The photoluminescence properties of derivatives of 1-Bromo-2,4-diphenyl-benzene have been extensively studied, indicating their application in optoelectronic devices and sensors. For example, a study on the synthesis and fluorescence properties of a related compound revealed significant fluorescence intensity in solid-state, suggesting its application in solid-state lighting and display technologies (Liang Zuo-qi, 2015). Additionally, hyperbranched conjugated poly(tetraphenylethene) polymers, synthesized from similar brominated compounds, demonstrated aggregation-induced emission, fluorescent photopatterning, and potential in explosive detection, further underscoring the versatile applications of these materials in advanced technology and safety (Rongrong Hu et al., 2012).

Chemical Stability and Reactivity

Studies on the chemical stability and reactivity of brominated compounds provide insights into their safe handling and potential environmental impact. For instance, the thermal decomposition mechanisms of brominated flame retardants have been analyzed to understand their behavior under conditions that might lead to the release of toxic by-products (M. Altarawneh & B. Dlugogorski, 2014). This research is critical for developing safer flame retardants and assessing their environmental footprint.

properties

IUPAC Name

1-bromo-2,4-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYRANGXOOPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289713
Record name 4'-bromo-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-diphenyl-benzene

CAS RN

60631-83-6
Record name NSC63063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-bromo-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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